2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone

Description

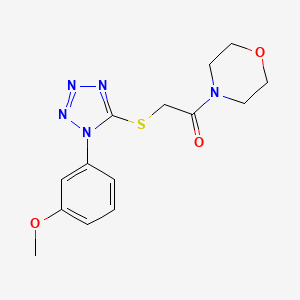

The compound 2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone features a tetrazole ring substituted at the 1-position with a 3-methoxyphenyl group. The tetrazole is connected via a thioether linkage to a morpholinoethanone moiety. This structure combines electron-rich (methoxyphenyl) and polar (morpholine) groups, which may influence solubility, stability, and biological activity.

Properties

IUPAC Name |

2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S/c1-21-12-4-2-3-11(9-12)19-14(15-16-17-19)23-10-13(20)18-5-7-22-8-6-18/h2-4,9H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYDBLFDLBPKIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Reaction Approach

A bismuth(III)-catalyzed multicomponent reaction (MCR) enables efficient assembly of tetrazole intermediates. In this method:

- Reagents : 3-Methoxybenzonitrile, sodium azide (NaN₃), and carbon disulfide (CS₂) react under microwave irradiation (125°C, 150 W) in acetonitrile with Bi(NO₃)₃·5H₂O as a catalyst.

- Mechanism : The [3+2] cycloaddition between nitrile and NaN₃ forms the tetrazole core, followed by thiolation with CS₂.

- Intermediate Isolation : 1-(3-Methoxyphenyl)-1H-tetrazole-5-thiol is obtained in 89% yield after recrystallization (ethanol).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (tetrazole) | 89% | |

| Reaction Time | 10–12 hours | |

| Catalyst Loading | 1.0 mmol Bi(NO₃)₃·5H₂O |

Stepwise Nucleophilic Substitution

The thioether linkage is formed via nucleophilic substitution:

- Alkylation : React 1-(3-Methoxyphenyl)-1H-tetrazole-5-thiol with 2-chloro-1-morpholinoethanone in DMF at 80°C.

- Base : Triethylamine (3.0 equiv) facilitates deprotonation of the thiol.

- Purification : Crude product is recrystallized from toluene/water (85:15 v/v) to achieve ≥99% purity.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (final) | 93.5% | |

| Purity (HPLC) | ≥99% | |

| Solvent System | Toluene/water (85:15) |

Catalytic [3+2] Cycloaddition with Cobalt(II)

A Co(II)-catalyzed method improves reaction efficiency:

- Conditions : 3-Methoxybenzonitrile, NaN₃ (1.2 equiv), and Co(II) complex (1 mol%) in DMSO at 110°C.

- Advantages : Avoids toxic HN₃ gas; achieves 99% yield in 12 hours.

- Post-Reaction Modification : The resulting tetrazole-thiol is alkylated as in Section 2.2.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Co(II) complex (1 mol%) | |

| Solvent | DMSO | |

| Cycloaddition Yield | 99% |

Analytical Characterization

Critical validation techniques include:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 5.67 ppm for CH₂ in morpholinoethanone).

- HPLC : Purity assessment (retention time: 8.2 min vs. standard).

- IR Spectroscopy : ν(C=O) at 1,616 cm⁻¹; ν(N–H) at 3,130 cm⁻¹.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Toxicity Concerns | Scalability |

|---|---|---|---|---|

| Bi(III)-Catalyzed MCR | 89 | 95 | Low (nontoxic catalyst) | High |

| Stepwise Alkylation | 93.5 | 99 | Moderate (DMF use) | Industrial |

| Co(II)-Catalyzed | 99 | 98 | Minimal | Moderate |

Insights :

- The Co(II)-catalyzed route offers superior yields but requires specialized catalysts.

- Industrial-scale synthesis favors stepwise methods due to established protocols.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares 2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone with structurally related compounds from the literature:

Notes:

- *Direct data for the target compound are unavailable in the provided evidence; properties are inferred from analogs.

- Morpholinoethanone groups likely enhance water solubility compared to hydrophobic substituents (e.g., 4-chlorophenyl ).

- Methoxy groups (electron-donating) may reduce electrophilicity at the tetrazole ring compared to electron-withdrawing groups (e.g., sulfonyl ).

Biological Activity

2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and research findings.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

- Formation of the Tetrazole Ring : Reacting 3-methoxyphenylhydrazine with sodium azide in the presence of a catalyst.

- Thioether Formation : The tetrazole derivative is reacted with a thiol compound.

- Morpholinoethanone Addition : The thioether is then reacted with morpholinoethanone to yield the target compound.

These reactions can be optimized for industrial production to ensure high yield and purity through techniques such as continuous flow reactors and chromatography.

The biological activity of this compound is attributed to its unique structural features, which allow it to interact with various molecular targets. The tetrazole ring can chelate metal ions, while the morpholine moiety can engage with different biological receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Antimicrobial and Anticancer Properties

Recent studies have explored the compound's potential as an enzyme inhibitor and receptor modulator, particularly in antimicrobial and anticancer applications. For instance, derivatives of tetrazole compounds have shown promising results against Mycobacterium tuberculosis, indicating that similar structures may possess comparable activities .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-methoxyphenyl)-1H-tetrazole | Lacks thioether and morpholine components | Limited activity |

| 2-(1H-tetrazol-5-yl)thioethanol | Lacks methoxyphenyl and morpholine components | Moderate activity |

| Morpholinoethanone Derivatives | Lacks tetrazole and methoxyphenyl components | Variable activity |

The unique combination of functional groups in this compound enhances its versatility as a therapeutic agent.

Case Studies

A notable study evaluated a series of tetrazole derivatives for their inhibitory effects on bacterial growth. The results indicated that modifications to the tetrazole structure significantly influenced antimicrobial potency. Specifically, compounds similar to this compound exhibited enhanced activity against resistant strains of bacteria .

In Vitro Studies

In vitro assays demonstrated that the compound could inhibit specific enzymes involved in cancer cell proliferation. The mechanism involved disruption of signaling pathways critical for tumor growth, suggesting potential utility in cancer therapy .

Q & A

Q. Key Parameters :

How can researchers resolve contradictions in spectroscopic data (e.g., NMR/IR) during structural validation?

Advanced Research Question

Contradictions often arise from overlapping peaks or solvent artifacts. Methodological strategies include:

- Cross-Validation : Compare experimental NMR chemical shifts with computational predictions (e.g., DFT calculations). For example, the morpholino proton signals typically appear at δ 3.5–3.7 ppm, while tetrazole NH resonates near δ 8.6–8.7 ppm .

- 2D NMR Techniques : Use HSQC or HMBC to resolve ambiguous couplings, particularly for aromatic protons in the 3-methoxyphenyl group .

- IR Functional Group Analysis : Confirm the C=O stretch (~1735 cm) and tetrazole C=N (~1605 cm) to distinguish from possible keto-enol tautomers .

What experimental design principles optimize reaction yield for scale-up synthesis?

Basic Research Question

Adopt a split-plot factorial design to test variables:

- Independent Variables : Temperature, solvent polarity, catalyst loading .

- Dependent Variables : Yield, purity, reaction time.

- Example Optimization Table :

| Trial | Temp (°C) | Solvent | Catalyst (wt%) | Yield (%) |

|---|---|---|---|---|

| 1 | 70 | PEG-400 | 10 | 68 |

| 2 | 80 | PEG-400 | 15 | 82 |

| 3 | 70 | DMF | 10 | 55 |

Post-hoc analysis (e.g., ANOVA) identifies solvent and temperature as most significant .

How to evaluate the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).

- Degradation Pathways : Acidic conditions may hydrolyze the morpholino group, while basic conditions could cleave the tetrazole-thioether bond. Use LC-MS to identify degradation products .

What methodologies assess the compound’s bioactivity in pharmacological research?

Advanced Research Question

- In Silico Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with binding energies < -8 kcal/mol .

- In Vitro Assays :

- Data Interpretation : Use Hill plots to analyze dose-response curves and assess cooperative binding effects.

How to address low reproducibility in synthetic batches?

Basic Research Question

- Critical Control Points :

- Troubleshooting Table :

| Issue | Likely Cause | Solution |

|---|---|---|

| Low yield | Incomplete azide cyclization | Increase reaction time to 2.5 hrs |

| Impurity at Rf 0.3 | Unreacted morpholino precursor | Add scavenger resins (e.g., MP-TsOH) |

What computational tools predict the compound’s reactivity in novel reactions?

Advanced Research Question

- Reactivity Mapping : Use Gaussian 16 with M06-2X/6-31G(d) to model frontier molecular orbitals (FMOs). High HOMO density on the tetrazole ring suggests susceptibility to electrophilic attacks .

- Solvent Effects : COSMO-RS simulations in solvents like DMSO or acetonitrile predict solubility and reaction feasibility .

How to design a structure-activity relationship (SAR) study for derivatives?

Advanced Research Question

- Variable Substituents : Modify the 3-methoxyphenyl group (e.g., electron-withdrawing vs. donating groups) and morpholino substituents.

- Biological Testing Matrix :

| Derivative | Substituent (R) | LogP | IC (µM) |

|---|---|---|---|

| 1 | -OCH | 1.8 | 12.4 |

| 2 | -NO | 0.9 | 8.7 |

| 3 | -F | 2.1 | 15.2 |

Multivariate regression identifies logP and Hammett σ values as key predictors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.